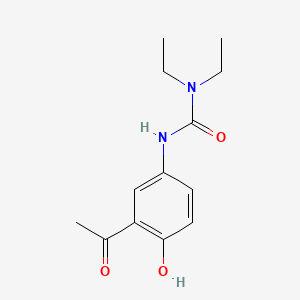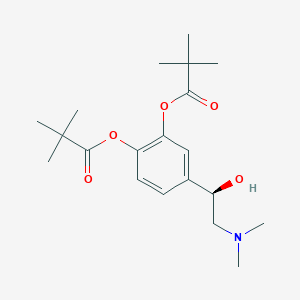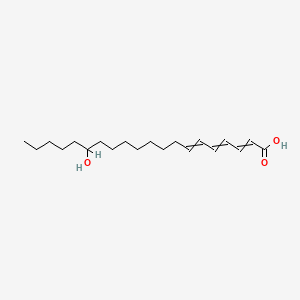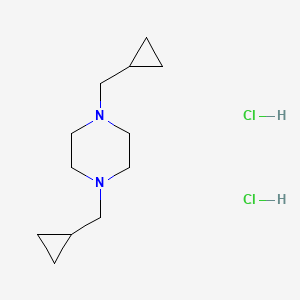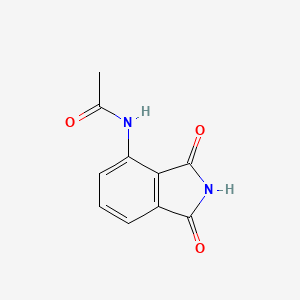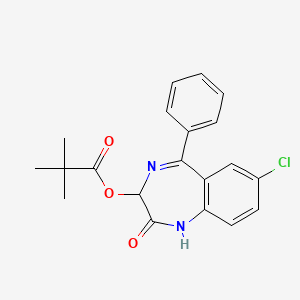
Pivoxazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pivoxazepam is a benzodiazepine derivative, specifically the pivalate ester of oxazepam. It is known for its sedative and anxiolytic properties, similar to other benzodiazepines. This compound is more rapidly absorbed and slightly more sedative compared to its parent compound, oxazepam .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pivoxazepam is synthesized by esterification of oxazepam with pivalic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pivoxazepam undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield oxazepam and pivalic acid.
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and carbon atoms in the benzodiazepine ring.
Reduction: Reduction reactions can occur at the carbonyl group in the benzodiazepine ring.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Hydrolysis: Oxazepam and pivalic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
Pivoxazepam has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of benzodiazepine derivatives.
Biology: Investigated for its effects on the central nervous system and its potential use in treating anxiety and sleep disorders.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in comparison to other benzodiazepines.
Industry: Used in the development of new benzodiazepine derivatives with improved therapeutic profiles.
Mechanism of Action
Pivoxazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity in the brain. It binds to the benzodiazepine site on the GABA-A receptor, increasing the receptor’s affinity for GABA. This leads to an increase in chloride ion influx, hyperpolarization of the neuron, and a decrease in neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Oxazepam: The parent compound of pivoxazepam, with similar anxiolytic and sedative properties but slower absorption.
Diazepam: Another benzodiazepine with a longer duration of action and different pharmacokinetic profile.
Lorazepam: A benzodiazepine with similar anxiolytic properties but different metabolic pathways.
Uniqueness of this compound
This compound is unique in its rapid absorption and slightly enhanced sedative effects compared to oxazepam. Its esterification with pivalic acid improves its pharmacokinetic properties, making it a valuable compound for specific therapeutic applications .
Properties
CAS No. |
55299-10-0 |
|---|---|
Molecular Formula |
C20H19ClN2O3 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H19ClN2O3/c1-20(2,3)19(25)26-18-17(24)22-15-10-9-13(21)11-14(15)16(23-18)12-7-5-4-6-8-12/h4-11,18H,1-3H3,(H,22,24) |
InChI Key |
FTJLKTBLZOULCL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Synonyms |
7-chloro-1,3-dihydro-5-phenyl-1H-2-oxo-3-pivalyloxy- 1,4-benzodiazepine pivoxazepam |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



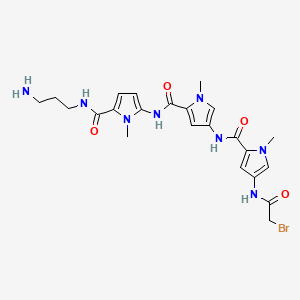

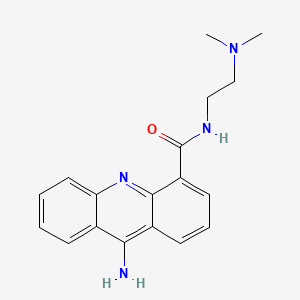

![(4R)-4-[(8R,9S,10S,13R,14S,17S)-7-ethyl-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1195606.png)

![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid](/img/structure/B1195610.png)
